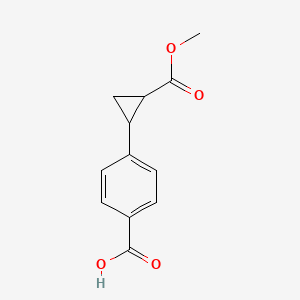

4-(2-(Methoxycarbonyl)cyclopropyl)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(2-methoxycarbonylcyclopropyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O4/c1-16-12(15)10-6-9(10)7-2-4-8(5-3-7)11(13)14/h2-5,9-10H,6H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNRLZWCRQCKPSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC1C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20731263 | |

| Record name | 4-[2-(Methoxycarbonyl)cyclopropyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20731263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1057107-39-7 | |

| Record name | 4-[2-(Methoxycarbonyl)cyclopropyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20731263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide to the Synthesis of 4-(2-(methoxycarbonyl)cyclopropyl)benzoic acid

Abstract

This technical guide provides a comprehensive overview of a robust synthetic pathway for 4-(2-(methoxycarbonyl)cyclopropyl)benzoic acid, a molecule of significant interest to researchers and professionals in the field of drug development and materials science. The cyclopropane motif is a key structural feature in numerous biologically active compounds, and its incorporation into aromatic systems presents unique synthetic challenges. This document outlines a multi-step synthesis commencing from commercially available 4-vinylbenzoic acid. The core of this strategy involves a diastereoselective rhodium-catalyzed cyclopropanation of a key intermediate, followed by a selective saponification. This guide details the causality behind experimental choices, provides step-by-step protocols for each critical transformation, and includes methods for the characterization of the synthesized compounds.

Introduction and Strategic Overview

The synthesis of substituted cyclopropanes continues to be an area of intense research due to the prevalence of this strained ring system in a wide array of natural products and pharmaceuticals. The unique electronic and conformational properties of the cyclopropane ring can impart favorable pharmacological characteristics to a molecule. The target molecule, this compound, features a 1,2-disubstituted cyclopropane ring attached to a benzoic acid moiety. This structure presents two key synthetic challenges: the stereocontrolled construction of the cyclopropane ring and the selective manipulation of two distinct ester functionalities.

This guide details a logical and efficient three-step synthetic sequence:

-

Esterification: Protection of the carboxylic acid of 4-vinylbenzoic acid as a methyl ester to prevent side reactions in the subsequent cyclopropanation step.

-

Diastereoselective Cyclopropanation: A rhodium (II)-catalyzed reaction between methyl 4-vinylbenzoate and methyl diazoacetate to construct the desired cyclopropane ring with a preference for the trans isomer.

-

Selective Saponification: The targeted hydrolysis of the aromatic methyl ester in the presence of the aliphatic methyl ester to yield the final product.

This pathway was designed for its efficiency, use of well-established reactions, and potential for high diastereoselectivity in the key cyclopropanation step.

Figure 1: Proposed three-step synthesis of this compound.

Detailed Synthetic Procedures and Mechanistic Insights

Step 1: Esterification of 4-Vinylbenzoic Acid

The initial step in the synthesis is the protection of the carboxylic acid functionality of 4-vinylbenzoic acid as a methyl ester. This is crucial to prevent the acidic proton from interfering with the rhodium-catalyzed cyclopropanation reaction. A standard Fischer esterification is employed for this purpose.

Experimental Protocol:

-

To a solution of 4-vinylbenzoic acid (1 equivalent) in methanol (5-10 volumes), concentrated sulfuric acid (0.1 equivalents) is slowly added at 0 °C.

-

The reaction mixture is then heated to reflux and stirred for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure.

-

The residue is dissolved in ethyl acetate and washed sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to afford methyl 4-vinylbenzoate as a white solid.

Causality and Expertise: The use of a catalytic amount of strong acid like sulfuric acid is standard for Fischer esterification. The reaction is driven to completion by using methanol as the solvent, which serves as a large excess of one of the reactants. The aqueous workup is designed to remove the acid catalyst and any unreacted starting material.

Step 2: Diastereoselective Cyclopropanation

The cornerstone of this synthesis is the construction of the cyclopropane ring. A rhodium(II)-catalyzed reaction between methyl 4-vinylbenzoate and a diazo compound is a highly effective method for this transformation.[1] The use of methyl diazoacetate as the carbene precursor leads to the formation of the desired 1,2-dicarboxylated cyclopropane.

Experimental Protocol:

-

In a flame-dried, inert atmosphere (N₂ or Ar) flask, methyl 4-vinylbenzoate (1 equivalent) is dissolved in a dry, non-coordinating solvent such as dichloromethane or dichloroethane.

-

A catalytic amount of dirhodium(II) tetraacetate (Rh₂(OAc)₄, 0.5-1 mol%) is added to the solution.

-

A solution of methyl diazoacetate (1.1-1.5 equivalents) in the same solvent is added dropwise to the reaction mixture at room temperature over a period of 1-2 hours using a syringe pump.

-

The reaction is stirred at room temperature for an additional 2-4 hours after the addition is complete, or until TLC analysis indicates the consumption of the starting alkene.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield methyl 4-(2-(methoxycarbonyl)cyclopropyl)benzoate as a mixture of diastereomers.

Mechanistic Insights and Diastereoselectivity:

The reaction proceeds via the formation of a rhodium-carbene intermediate from the reaction of Rh₂(OAc)₄ with methyl diazoacetate.[1] This electrophilic carbene then reacts with the electron-rich double bond of methyl 4-vinylbenzoate in a concerted fashion to form the cyclopropane ring.

A significant aspect of this reaction is its diastereoselectivity. For the cyclopropanation of styrenic substrates with donor-acceptor carbenes, the trans isomer is generally the major product.[2] This preference is attributed to steric interactions in the transition state, which favor the approach of the alkene and the carbene in a way that minimizes steric hindrance between the aryl group of the styrene and the ester group of the carbene. The ratio of trans to cis isomers can often be determined by ¹H NMR analysis of the crude product, with the coupling constants of the cyclopropyl protons being diagnostic.[3] For trans isomers, the vicinal coupling constant (³J) between the cyclopropyl protons is typically smaller than that for the corresponding cis isomer.

Figure 2: Simplified mechanism of rhodium-catalyzed cyclopropanation.

Step 3: Selective Saponification

The final step requires the selective hydrolysis of the aromatic methyl ester to the corresponding carboxylic acid, while leaving the aliphatic methyl ester on the cyclopropane ring intact. This differentiation is challenging due to the similar reactivity of the two ester groups. However, by carefully controlling the reaction conditions, selective saponification can be achieved.

Experimental Protocol:

-

The diester intermediate (1 equivalent) is dissolved in a mixture of tetrahydrofuran (THF) and water.

-

The solution is cooled to 0 °C in an ice bath.

-

A solution of potassium hydroxide (1.0-1.2 equivalents) in water is added dropwise to the stirred solution.

-

The reaction is monitored closely by TLC. Upon consumption of the starting material, the reaction is quenched by the addition of 1 M HCl at 0 °C until the pH is acidic.

-

The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by recrystallization or column chromatography to afford this compound.

Rationale for Selectivity:

The selective monohydrolysis of symmetric diesters in a semi-two-phase system (THF/water) has been shown to be highly efficient.[4] The rationale for the selectivity in the case of the target molecule's precursor likely relies on a combination of steric and electronic factors, as well as the potential formation of micelle-like aggregates that protect one ester group from hydrolysis once the other has reacted.[5][6] The aromatic ester may be slightly more accessible or electronically favored for initial attack by the hydroxide ion. The use of a slight excess of base and careful temperature control are critical to minimize the formation of the diacid byproduct.

Characterization Data

The structural elucidation of the intermediates and the final product is accomplished through a combination of spectroscopic techniques. Below are the expected and reference spectroscopic data.

Table 1: Key Spectroscopic Data

| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) | MS (m/z) |

| Methyl 4-vinylbenzoate | 7.98 (d, 2H), 7.42 (d, 2H), 6.75 (dd, 1H), 5.85 (d, 1H), 5.38 (d, 1H), 3.90 (s, 3H) | 166.8, 142.5, 136.5, 130.0, 126.0, 116.5, 52.1 | ~1720 (C=O), ~1630 (C=C) | Expected [M]⁺: 162.07 |

| Methyl 4-(2-(methoxycarbonyl)cyclopropyl)benzoate | Aromatic protons (d, ~8.0 and ~7.2 ppm), Methoxy groups (s, ~3.7 and ~3.9 ppm), Cyclopropyl protons (multiplets, ~1.2-2.6 ppm) | Aromatic carbons, Ester carbonyls (~167, ~173 ppm), Methoxy carbons (~52 ppm), Cyclopropyl carbons | ~1725, ~1735 (C=O) | Expected [M]⁺: 248.10 |

| This compound | Carboxylic acid proton (broad s, >10 ppm), Aromatic protons, Methoxy group (s), Cyclopropyl protons | Carboxylic acid carbon, Aromatic carbons, Ester carbonyl, Methoxy carbon, Cyclopropyl carbons | ~3000 (br, OH), ~1735 (C=O, ester), ~1690 (C=O, acid) | Expected [M]⁺: 234.08 |

Note: The exact chemical shifts and coupling constants for the cyclopropyl protons in the diester and final product will be dependent on the cis/trans ratio and should be carefully analyzed. For trans-2-phenyl-1-cyclopropanecarboxylic acid, a model compound, the cyclopropyl protons appear as multiplets in the range of 1.3-2.6 ppm.[7][8]

Safety and Handling

-

Methyl diazoacetate: This is a toxic and potentially explosive compound. It should be handled with extreme caution in a well-ventilated fume hood, and solutions should not be heated above 50 °C.[9]

-

Rhodium(II) tetraacetate: While not as hazardous as the diazo compound, it should be handled with appropriate personal protective equipment (PPE).

-

Strong acids and bases: Concentrated sulfuric acid and potassium hydroxide are corrosive and should be handled with care, using appropriate PPE.

Conclusion

This technical guide has detailed a practical and efficient synthetic route to this compound. The pathway leverages a robust Fischer esterification, a diastereoselective rhodium-catalyzed cyclopropanation, and a carefully controlled selective saponification. The provided experimental protocols and mechanistic insights offer a solid foundation for researchers to successfully synthesize this valuable compound. The key to a successful synthesis lies in the careful execution of the cyclopropanation and selective hydrolysis steps, with diligent monitoring to ensure high yield and purity of the desired product.

References

-

PrepChem.com. Synthesis of 4-(2-cyclopropylcarbonyloxyethoxy)benzoic acid. Available from: [Link]

- Melby, T., Hughes, R. A., & Hansen, T. (2007).

-

PubChem. trans-2-Phenylcyclopropanecarboxylic acid. National Center for Biotechnology Information. PubChem Compound Database; CID=237413. Available from: [Link]

- Ma, Y., et al. (2013).

-

Rasappan, R. Methyl Diazoacetate. Available from: [Link]

-

Wikipedia. Metal-catalyzed cyclopropanations. Available from: [Link]

- Niwayama, S. (2017). Practical selective monohydrolysis of bulky symmetric diesters. Tetrahedron Letters, 58(51), 4782-4785.

- Niwayama, S., et al. (2013). Micellar Mechanisms for Desymmetrization Reactions in Aqueous Media. ACS Omega, 8(31), 28247-28253.

- Niwayama, S. (2011). Highly efficient and practical monohydrolysis of symmetric diesters.

-

Organic Chemistry Portal. Highly Efficient Selective Monohydrolysis of Symmetric Diesters. Available from: [Link]

Sources

- 1. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]

- 2. Diastereoselective Synthesis of 1-Aryl-2-Amino-Cyclopropane Carboxylates [organic-chemistry.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Highly Efficient Selective Monohydrolysis of Symmetric Diesters [organic-chemistry.org]

- 5. Micellar Mechanisms for Desymmetrization Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 6. math-cs.gordon.edu [math-cs.gordon.edu]

- 7. TRANS-2-PHENYL-1-CYCLOPROPANECARBOXYLIC ACID(939-90-2) 1H NMR [m.chemicalbook.com]

- 8. trans-2-Phenylcyclopropanecarboxylic acid | C10H10O2 | CID 237413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. rameshrasappan.com [rameshrasappan.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 4-(2-(methoxycarbonyl)cyclopropyl)benzoic acid

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 4-(2-(methoxycarbonyl)cyclopropyl)benzoic acid. As a molecule incorporating a rigid, stereochemically complex cyclopropane ring coupled with an aromatic system, its structural elucidation presents a non-trivial challenge that is ideally suited for NMR analysis. This document offers a detailed theoretical prediction of the ¹H and ¹³C NMR spectra, grounded in established principles of chemical shifts, spin-spin coupling, and stereochemical effects such as diastereotopicity. We delve into the causality behind spectral features, particularly the complex spin systems arising from the cyclopropyl moiety in both its cis and trans isomeric forms. Furthermore, this guide outlines a robust, self-validating experimental protocol for the acquisition of high-quality NMR data. The content is designed to serve as a practical reference for researchers in medicinal chemistry and materials science engaged in the synthesis and characterization of similarly complex small molecules.

Introduction: Structural Significance and Analytical Challenge

This compound is a bifunctional molecule featuring a para-substituted benzoic acid and a methyl cyclopropanecarboxylate moiety. This unique combination of a rigid cyclopropane scaffold and a versatile aromatic acid makes it and its analogs valuable building blocks in medicinal chemistry and materials science. The cyclopropane ring, in particular, is a prized structural motif known to impart metabolic stability, conformational rigidity, and unique biological activity profiles to drug candidates.

The primary analytical challenge lies in the unambiguous determination of the molecule's structure and, crucially, its stereochemistry. The substituted cyclopropane ring can exist as two diastereomers: cis and trans. The relative orientation of the substituents on the three-membered ring profoundly influences the molecule's three-dimensional shape and, consequently, its interactions with biological targets. High-resolution NMR spectroscopy is the definitive tool for this task, providing precise information on atomic connectivity and stereochemical arrangement through the careful analysis of chemical shifts and coupling constants.

Molecular Structure and Stereochemical Considerations

The core of the analytical problem is the stereochemistry of the cyclopropane ring. The protons on this ring are chemically and magnetically distinct, giving rise to complex and highly informative spectral patterns.

Below is the general structure with a systematic numbering scheme that will be used for spectral assignment throughout this guide.

Caption: Labeled structure of this compound.

Predicted ¹H NMR Spectrum Analysis

The ¹H NMR spectrum can be logically divided into four distinct regions: the aromatic region, the highly complex cyclopropyl region, the methyl ester singlet, and the carboxylic acid proton.

Aromatic Region (~7.3 - 8.2 ppm)

The 1,4-disubstituted (para) benzene ring gives rise to a characteristic AA'BB' spin system, which often appears as two apparent doublets.

-

H-2/H-6: These protons are ortho to the electron-withdrawing carboxylic acid group and will be deshielded, appearing further downfield. Their signal is expected around δ 8.0-8.2 ppm .

-

H-3/H-5: These protons are ortho to the cyclopropyl group. The cyclopropyl group is generally considered weakly electron-donating, so these protons will be slightly more shielded than H-2/H-6. Their signal is expected around δ 7.3-7.5 ppm .

-

Coupling: The primary coupling will be the ortho coupling (³J) between adjacent protons (e.g., H-2 and H-3), which is typically in the range of 7-9 Hz . This will cause both signals to appear as doublets. Long-range couplings are also possible but are often unresolved.[1]

Cyclopropyl Region (~1.0 - 3.0 ppm)

This region is the most diagnostic feature of the spectrum. The three-membered ring's high degree of strain and unique electronic properties cause its protons to be significantly shielded compared to other aliphatic protons.[2][3][4][5] The protons Hα, Hβ, and Hγ form a complex three-spin system. Furthermore, the two protons on Cβ (Hβa and Hβb) are diastereotopic because Cα and Cγ are chiral centers (even in an achiral solvent).[6] This means they are in different chemical environments and will have different chemical shifts, coupling to each other and to the other cyclopropyl protons.

The exact chemical shifts and coupling constants will be highly dependent on the cis/trans stereochemistry.

-

Hα (methine proton adjacent to the aromatic ring): This proton will be the most deshielded of the cyclopropyl protons due to its proximity to the benzene ring. Expected chemical shift: δ 2.6-3.0 ppm . It will be split by Hβ and Hγ.

-

Hγ (methine proton adjacent to the ester): This proton is deshielded by the adjacent carbonyl group. Expected chemical shift: δ 2.0-2.4 ppm . It will be split by Hα, Hβa and Hβb.

-

Hβa / Hβb (methylene protons): These diastereotopic protons will be the most shielded. Expected chemical shift range: δ 1.0-1.8 ppm . They will couple to each other (geminal coupling) and to Hα and Hγ (vicinal coupling).

Coupling Constants (J) as Stereochemical Probes: The key to assigning the cis or trans isomer lies in the vicinal coupling constants (³J) within the cyclopropane ring. A well-established rule is:

-

-

Typical ³J_cis: 7-10 Hz

-

Typical ³J_trans: 4-7 Hz

-

-

The geminal coupling (²J_gem) between Hβa and Hβb is typically around -4 to -5 Hz (the sign is not apparent in a standard 1D spectrum).

Therefore, by carefully analyzing the multiplets for Hα, Hβ, and Hγ, one can extract the coupling constants and definitively assign the stereochemistry.

Methyl Ester and Carboxylic Acid Protons

-

Methoxy Protons (-OCH₃): This group will appear as a sharp, intense singlet due to the three equivalent protons having no adjacent proton neighbors. Its chemical shift is highly predictable. Expected chemical shift: δ 3.6-3.8 ppm .[9][10]

-

Carboxylic Acid Proton (-COOH): This proton is highly deshielded and its signal is often broad due to chemical exchange with trace amounts of water in the solvent. Its chemical shift is also concentration and solvent-dependent. Expected chemical shift: δ 10.0-13.0 ppm .[1] In solvents like D₂O or methanol-d₄, this proton will exchange and the signal may disappear.

Predicted ¹³C NMR Spectrum Analysis

A proton-decoupled ¹³C NMR spectrum will provide direct information about the carbon skeleton. For a single diastereomer, we expect to see 10 distinct signals, as all carbons are in unique chemical environments.

-

Carbonyl Carbons (C7, C8): These are the most deshielded carbons. The carboxylic acid carbonyl (C7) and the ester carbonyl (C8) will have similar shifts, typically in the range of δ 170-178 ppm .[11][12] Specific assignment may require 2D NMR techniques like HMBC.

-

Aromatic Carbons (C1-C6): These appear in the typical aromatic region.

-

Quaternary Carbons (C1, C4): The carbons bearing substituents will appear as weaker signals. C1 (attached to COOH) is expected around δ 128-132 ppm , while C4 (attached to the cyclopropyl ring) is expected around δ 145-150 ppm .

-

Protonated Carbons (C2, C3, C5, C6): These will be more intense. C2/C6 are expected near δ 129-131 ppm , and C3/C5 are expected near δ 126-128 ppm .

-

-

Methoxy Carbon (C9): The methyl carbon of the ester group will appear as a sharp signal around δ 51-53 ppm .[13]

-

Cyclopropyl Carbons (Cα, Cβ, Cγ): Like their attached protons, these carbons are characteristically shielded. The strained ring environment results in upfield shifts compared to other sp³ carbons.

-

Cα, Cγ (methine carbons): Expected in the range of δ 20-30 ppm .

-

Cβ (methylene carbon): Expected to be the most shielded, in the range of δ 10-20 ppm .[14]

-

Summary of Predicted Spectral Data

The following tables summarize the predicted NMR data.

Table 1: Predicted ¹H NMR Data

| Proton Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| -COOH | 10.0 - 13.0 | broad singlet (br s) | N/A |

| H-2 / H-6 | 8.0 - 8.2 | doublet (d) | ³J ≈ 7-9 |

| H-3 / H-5 | 7.3 - 7.5 | doublet (d) | ³J ≈ 7-9 |

| -OCH₃ | 3.6 - 3.8 | singlet (s) | N/A |

| Hα | 2.6 - 3.0 | multiplet (m) | Varies with isomer |

| Hγ | 2.0 - 2.4 | multiplet (m) | Varies with isomer |

| Hβa / Hβb | 1.0 - 1.8 | multiplet (m) | Varies with isomer |

Table 2: Predicted ¹³C NMR Data

| Carbon Label | Predicted Chemical Shift (δ, ppm) | Carbon Type |

|---|---|---|

| C7, C8 | 170 - 178 | Carbonyl (C=O) |

| C4 | 145 - 150 | Aromatic (Quaternary) |

| C1 | 128 - 132 | Aromatic (Quaternary) |

| C2 / C6 | 129 - 131 | Aromatic (CH) |

| C3 / C5 | 126 - 128 | Aromatic (CH) |

| C9 | 51 - 53 | Methoxy (-OCH₃) |

| Cα, Cγ | 20 - 30 | Cyclopropyl (CH) |

| Cβ | 10 - 20 | Cyclopropyl (CH₂) |

Experimental Protocol for NMR Analysis

To ensure high-quality, reproducible data, a standardized protocol is essential. The following methodology is designed to be a self-validating system.

Sample Preparation

-

Mass Measurement: Accurately weigh approximately 5-10 mg of the purified compound directly into a clean, dry NMR tube. The precision of this step is critical for any potential quantitative analysis (qNMR).

-

Solvent Selection & Addition:

-

Rationale: The choice of solvent is paramount. DMSO-d₆ is highly recommended for this compound. Its high polarity will readily dissolve the benzoic acid, and its aprotic nature will allow for the observation of the acidic -COOH proton as a distinct, albeit broad, signal. Chloroform-d (CDCl₃) is an alternative but may result in lower solubility and broader aromatic signals.

-

Procedure: Using a calibrated pipette, add approximately 0.6 mL of deuterated solvent (e.g., DMSO-d₆, 99.9% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

-

-

Dissolution: Vortex the NMR tube for 30-60 seconds until the sample is completely dissolved. A brief sonication may be used if necessary, but avoid excessive heating.

-

Filtration (Optional but Recommended): If any particulate matter is visible, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean NMR tube to prevent shimming artifacts.

NMR Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (≥400 MHz for ¹H) is required to resolve the complex couplings in the cyclopropyl region.

Caption: Workflow for NMR analysis of the target molecule.

¹H NMR Acquisition Parameters:

-

Pulse Sequence: zg30 (standard 30° pulse). A smaller flip angle reduces experiment time by allowing for a shorter relaxation delay.

-

Number of Scans (NS): 16. Sufficient for good signal-to-noise on a 5-10 mg sample.

-

Relaxation Delay (D1): 2.0 seconds.

-

Acquisition Time (AQ): ~3-4 seconds.

-

Spectral Width (SW): ~16 ppm (e.g., from -2 to 14 ppm) to ensure all signals, including the carboxylic acid proton and TMS, are captured.

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: zgpg30 (proton-decoupled with a 30° pulse).

-

Number of Scans (NS): 1024. More scans are needed due to the low natural abundance of ¹³C. This can be increased for dilute samples.

-

Relaxation Delay (D1): 2.0 seconds.

-

Justification: While quaternary carbons relax slowly, a 2s delay is a practical compromise between sensitivity and experiment time for a general overview spectrum. For quantitative ¹³C NMR, a much longer delay (e.g., 5x the longest T₁) and a 90° pulse would be required.

Conclusion

The NMR spectra of this compound are rich with structural information. The ¹H NMR spectrum provides clear, segregated regions for the aromatic, cyclopropyl, and ester moieties. The key to full structural elucidation lies in the detailed analysis of the complex multiplets in the upfield cyclopropyl region. The significant and predictable difference between cis and trans vicinal coupling constants allows for the unambiguous assignment of the molecule's diastereomeric form. The ¹³C NMR spectrum complements this analysis by confirming the number of unique carbon environments and providing characteristic chemical shifts for the functional groups present. The protocols and predictive data outlined in this guide provide a robust framework for any researcher tasked with the characterization of this molecule or its structurally related analogs.

References

-

Baranac-Stojanović, M. (2013). ¹H NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. The Journal of Organic Chemistry, 78(4), 1504–1507. [Link][2][4]

-

Cherry, University of Belgrade. (2013). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. [Link][3]

-

ResearchGate. (2013). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. [Link][5]

-

AWS. (n.d.). H NMR Chemical Shifts of Cyclopropane and Cyclobutane: a Theoretical Study. [Link][15]

-

Doc Brown's Chemistry. (n.d.). ¹³C nmr spectrum of cyclopropane. [Link][14]

-

Wiley Online Library. (n.d.). Carbon-13 chemical shift assignments of derivatives of benzoic acid. [Link][16]

-

Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. [Link][11]

-

AOCS. (n.d.). Saturated Fatty Acids and Methyl Esters. [Link][9]

-

ResearchGate. (n.d.). 13c n.m.r. chemical shift data (6) for model compounds and for (1). [Link][13]

-

Doc Brown's Chemistry. (n.d.). ¹H proton nmr spectrum of benzoic acid. [Link][1]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. [Link][17]

-

Marshall, J. L., Erickson, K. C., & Folsom, T. K. (1970). Long-Range Splitting in the Nuclear Magnetic Resonance Spectrum of 1,4-Dihydrobenzoic Acid. The Journal of Organic Chemistry, 35(6), 2038–2039. [Link][18]

-

Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link][10]

-

DTIC. (n.d.). NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. [Link][7]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link][12]

-

University of Calicut. (n.d.). 13C NMR spectroscopy • Chemical shift. [Link][19]

-

University of Wisconsin-Madison. (2012). Measurement of Long Range C H Coupling Constants. [Link][20]

-

Marshall, J. L., Faehl, L. G., & Ihrig, A. M. (1976). Long-range carbon-carbon spin-spin coupling constants in carboxyl labeled aromatic carboxylic acids and dihydro aromatic carboxylic acids. Journal of the American Chemical Society, 98(12), 3406–3410. [Link][21]

-

Master Organic Chemistry. (2022). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. [Link][6]

Sources

- 1. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Secure Verification [cherry.chem.bg.ac.rs]

- 4. 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. Cyclopropane(75-19-4) 1H NMR spectrum [chemicalbook.com]

- 9. aocs.org [aocs.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. researchgate.net [researchgate.net]

- 14. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 15. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 16. faculty.fiu.edu [faculty.fiu.edu]

- 17. rsc.org [rsc.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. bhu.ac.in [bhu.ac.in]

- 20. University of Ottawa NMR Facility Blog: Measurement of Long Range C H Coupling Constants [u-of-o-nmr-facility.blogspot.com]

- 21. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Mass Spectrometry Analysis of 4-(2-(methoxycarbonyl)cyclopropyl)benzoic acid

This guide provides a comprehensive, technically-grounded framework for the mass spectrometric analysis of 4-(2-(methoxycarbonyl)cyclopropyl)benzoic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple protocol, offering a deep dive into the strategic decisions and scientific principles required to develop a robust analytical method for this and structurally similar molecules.

Introduction and Strategic Overview

This compound is a bifunctional small molecule featuring a benzoic acid moiety, a methyl ester, and a cyclopropyl ring. This unique combination of functional groups presents both opportunities and challenges for mass spectrometric analysis. The carboxylic acid group is readily ionizable, making it amenable to techniques like Electrospray Ionization (ESI), while the overall structure's stability and potential fragmentation pathways require careful consideration for structural elucidation.

This guide will detail a systematic approach to method development, beginning with the fundamental physicochemical properties of the analyte and culminating in a detailed protocol for LC-MS/MS analysis. The core philosophy is to build a self-validating method, where each experimental choice is justified by chemical principles, ensuring accuracy and reproducibility.

Physicochemical Properties and Ionization Strategy

A successful mass spectrometry experiment begins with understanding the analyte's chemical nature to select the optimal ionization source and mode.

Table 1: Key Physicochemical Properties of the Analyte

| Property | Value/Characteristic | Implication for MS Analysis |

| Molecular Formula | C12H12O4 | --- |

| Monoisotopic Mass | 220.0736 g/mol | Basis for m/z calculation of precursor ions. |

| Functional Groups | Carboxylic Acid, Methyl Ester, Aromatic Ring, Cyclopropyl Ring | Multiple sites for ionization and predictable fragmentation. |

| Acidity (pKa) | Carboxylic acid group (pKa ~4-5) | Readily deprotonates, favoring Negative Ion Mode ESI. |

| Basicity | Ester carbonyl (weakly basic) | Can be protonated, allowing for Positive Ion Mode ESI. |

| Polarity | Moderately polar | Suitable for Reversed-Phase Liquid Chromatography (RPLC). |

| Thermal Stability | Expected to be stable | Amenable to heated ESI or APCI if necessary.[1][2] |

Choosing the Right Ionization Technique: ESI vs. APCI

-

Electrospray Ionization (ESI): ESI is the premier choice for this molecule.[3] It is a soft ionization technique ideal for polar compounds that are already ions in solution.[4] Given the carboxylic acid, the analyte will be readily deprotonated in a slightly basic mobile phase, making Negative Ion Mode ESI ([M-H]⁻) highly sensitive and the primary strategy.[5][6] In acidic conditions, the ester or carboxylic acid carbonyl can be protonated, making Positive Ion Mode ESI ([M+H]⁺) a viable, albeit likely less sensitive, alternative.[7] Sodium adducts ([M+Na]⁺) are also commonly observed in positive mode ESI.[8]

-

Atmospheric Pressure Chemical Ionization (APCI): APCI is an alternative for less polar, thermally stable compounds.[2] It involves gas-phase ion-molecule reactions. While likely effective, ESI is preferred due to the analyte's inherent chargeability in solution, which typically yields better sensitivity for this compound class. APCI would be a secondary option if ESI performance is unexpectedly poor.[9]

Ionization Polarity: Negative vs. Positive Mode

-

Negative Ion Mode ([M-H]⁻): This is the recommended primary approach. The carboxylic acid is the most acidic site and will easily lose a proton to form a stable carboxylate anion, leading to a strong signal at m/z 219.0663.

-

Positive Ion Mode ([M+H]⁺): Protonation will likely occur on one of the carbonyl oxygens. This can be useful for complementary fragmentation data. The expected protonated molecule would be observed at m/z 221.0812.

Liquid Chromatography (LC) Method Development

For robust analysis, separating the target analyte from impurities, isomers, and matrix components is crucial. A standard reversed-phase high-performance liquid chromatography (RP-HPLC) method is a suitable starting point.

Table 2: Recommended Starting LC Parameters

| Parameter | Recommended Condition | Rationale |

| Column | C18, 2.1 x 50 mm, 1.8 µm | Provides excellent retention and separation for moderately polar small molecules. |

| Mobile Phase A | Water + 0.1% Formic Acid | Standard acidic modifier for good peak shape and ESI+ compatibility. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Common organic solvent for RP-HPLC, providing good elution strength. |

| Gradient | 5% to 95% B over 5-10 minutes | A generic gradient to ensure elution of the compound and clean the column. |

| Flow Rate | 0.3 - 0.5 mL/min | Appropriate for a 2.1 mm ID column, balancing speed and efficiency. |

| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |

| Injection Vol. | 1 - 5 µL | Standard volume to avoid column overloading. |

-

Note on Mobile Phase: For dedicated negative mode analysis, a basic modifier like 5 mM ammonium acetate or ammonium bicarbonate can be used instead of formic acid to enhance deprotonation, though this may impact chromatographic retention.

Full Scan (MS1) and Tandem Mass Spectrometry (MS/MS) Analysis

The core of structural confirmation lies in high-resolution mass measurement and predictable fragmentation. A Quadrupole Time-of-Flight (Q-TOF) mass spectrometer is ideal for this work, offering both high mass accuracy and the ability to perform tandem MS experiments.[10][11]

Predicted Ions in Full Scan MS1

High-resolution mass spectrometry allows for the confirmation of the elemental composition.

Table 3: Predicted Precursor Ions in High-Resolution MS

| Ion Species | Ionization Mode | Calculated m/z |

| [M-H]⁻ | Negative ESI | 219.0663 |

| [M+H]⁺ | Positive ESI | 221.0812 |

| [M+Na]⁺ | Positive ESI | 243.0631 |

| [M+NH₄]⁺ | Positive ESI | 238.0972 |

Tandem MS (MS/MS) and Predictive Fragmentation

Tandem mass spectrometry (MS/MS) involves selecting a precursor ion (e.g., m/z 219.0663) and fragmenting it using Collision-Induced Dissociation (CID).[12][13] In CID, the ion's kinetic energy is converted into internal energy through collisions with an inert gas (like nitrogen or argon), causing the weakest bonds to break.[14][15]

The structure of this compound suggests several predictable fragmentation pathways.

-

Loss of Methyl Radical (•CH₃): A common fragmentation pathway for deprotonated species with methyl esters can be the loss of a methyl radical, although less common than neutral losses. This would result in a fragment at m/z 204.0.

-

Loss of CO₂ (44 Da): Decarboxylation of the benzoate is a highly favorable process, leading to a major fragment at m/z 175.1. This is often a dominant fragment for deprotonated benzoic acid derivatives.[16]

-

Loss of Methanol (CH₃OH, 32 Da): Cleavage of the methyl ester can result in the neutral loss of methanol, yielding a fragment at m/z 187.1.

-

Cleavage of the Cyclopropyl Ring: Cyclopropyl rings can undergo ring-opening and subsequent fragmentation.[17][18] This can lead to complex rearrangements and losses, such as the loss of C₃H₄ (40 Da), which would produce a fragment at m/z 179.1.

-

Loss of Water (H₂O, 18 Da): Protonated carboxylic acids readily lose water, which would produce a fragment at m/z 203.1.[16]

-

Loss of Methanol (CH₃OH, 32 Da): This is a very common pathway for protonated methyl esters, leading to a stable acylium ion at m/z 189.1.[19][20]

-

Loss of the Carboxy Group (•COOH, 45 Da): Cleavage of the bond between the aromatic ring and the carboxy group can result in a fragment at m/z 176.1.[21]

-

Benzoyl Cation Formation: Cleavage of the cyclopropyl group from the aromatic ring could lead to the formation of a protonated benzoic acid fragment or a benzoyl cation at m/z 121 or 105, respectively.[21]

Step-by-Step Experimental Protocol

This protocol outlines the workflow for analyzing a prepared sample of this compound using LC-Q-TOF MS.

Sample Preparation

-

Prepare a stock solution of the analyte at 1 mg/mL in methanol or acetonitrile.

-

Perform a serial dilution to create a working solution of 1 µg/mL in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

-

Filter the sample through a 0.22 µm syringe filter if any particulates are visible.

Instrument Setup (LC-Q-TOF)

-

Equilibrate the LC system with the initial mobile phase conditions for at least 15 minutes.

-

Calibrate the mass spectrometer according to the manufacturer's protocol to ensure high mass accuracy.[22]

-

Set up the ESI source parameters. Start with typical values for small molecules (e.g., Capillary Voltage: 3.5 kV, Nebulizer Gas: 35 psi, Drying Gas: 8 L/min, Gas Temperature: 325 °C). Optimize as needed by infusing a standard.

-

Create the acquisition method:

-

Experiment 1: MS1 Full Scan. Set the mass range to m/z 50-500.

-

Experiment 2: Targeted MS/MS. Set the precursor ion to m/z 219.07 (for negative mode) or 221.08 (for positive mode). Set a collision energy ramp (e.g., 10-40 eV) to capture a wide range of fragments.

-

Data Acquisition and Analysis

-

Inject a blank (mobile phase) to ensure the system is clean.

-

Inject the 1 µg/mL sample.

-

Process the data:

-

Extract the chromatogram for the predicted precursor ion m/z.

-

Verify the mass accuracy of the precursor ion in the MS1 spectrum. It should be within 5 ppm of the calculated mass.

-

Analyze the MS/MS spectrum. Identify the major fragment ions and correlate them with the predicted fragmentation pathways.

-

Use the accurate mass of the fragment ions to confirm their elemental composition.

-

Data Interpretation and Trustworthiness

A trustworthy result is a self-validating one. The combination of chromatographic retention time, accurate precursor mass, and a logical, predictable fragmentation pattern provides a highly confident structural confirmation.

-

Mass Accuracy: The measured mass of the precursor ion and its major fragments should be within 5 ppm of the theoretical calculated mass.

-

Isotopic Pattern: For the precursor ion, observe the M+1 peak. For a molecule with 12 carbons, the M+1 peak should be approximately 13.2% of the monoisotopic peak's intensity.

-

Fragmentation Logic: The observed fragments should correspond to chemically plausible losses from the precursor ion. The loss of stable neutral molecules like CO₂, H₂O, and CH₃OH are particularly strong indicators of specific functional groups.[16][20]

Conclusion

The mass spectrometric analysis of this compound is most effectively achieved using a liquid chromatography system coupled to a high-resolution mass spectrometer, such as a Q-TOF. The recommended approach is negative mode Electrospray Ionization , which targets the readily deprotonated carboxylic acid. Structural confirmation is achieved through a multi-faceted approach: precise mass measurement of the [M-H]⁻ ion, complemented by a detailed analysis of its Collision-Induced Dissociation fragments. The predictable losses of carbon dioxide and methanol serve as powerful diagnostic markers for the benzoic acid and methyl ester moieties, respectively. This systematic methodology ensures a robust, reliable, and scientifically sound characterization of the molecule.

References

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Wikipedia. (2024). Time-of-flight mass spectrometry. [Link]

-

Zlotorzynski, M., et al. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Analytical and Bioanalytical Chemistry. [Link]

-

Wang, B., et al. (2024). Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry. Environmental Science & Technology. [Link]

-

Grokipedia. (2024). Collision-induced dissociation. [Link]

-

Wikipedia. (2023). Atmospheric-pressure chemical ionization. [Link]

-

Smith, D. (n.d.). Collision-Induced Dissociation (CID): A Method for Molecular Structure Discovery in Mass Spectrometry. Longdom Publishing. [Link]

-

Causin, V., et al. (2018). Mass spectrum of a benzoic acid derivative identified in 119 and 193 samples of the Spezieria di Santa Maria della Scala by GC-MS. ResearchGate. [Link]

-

Parr, M. (2014). Atmospheric Pressure Ionisation of Small Molecules. Wiley Analytical Science. [Link]

-

Chernushevich, I. V. (2001). An introduction to quadrupole-time-of-flight mass spectrometry. ResearchGate. [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of cyclopropane C3H6. [Link]

-

Yang, S. S., et al. (2008). Identification of the carboxylic acid functionality by using electrospray ionization and ion-molecule reactions in a modified linear quadrupole ion trap mass spectrometer. Journal of the American Society for Mass Spectrometry. [Link]

-

Lewis Sr., K. F., et al. (2017). Determining aromatic and aliphatic carboxylic acids in biomass-derived oil samples using 2,4-dinitrophenylhydrazine and liquid chromatography-electrospray injection-mass spectrometry/mass spectrometry. ResearchGate. [Link]

-

Mass Spectrometry of Cycloalkanes. (2023). YouTube. [Link]

-

Tsedev, C., et al. (2010). Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in EI Mass Spectra of Derivatives of Hydroxyl, Mercapto and Amino Benzoic Acids. NIST. [Link]

-

Han, J., & Liu, J. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules. [Link]

-

LabX. (n.d.). Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry. [Link]

-

Premier General. (n.d.). Quadrupole vs. Time-of-Flight: Choosing the Right Mass Spec for Your Lab. [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns. [Link]

-

Kuhnert, N., et al. (2005). A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression. ResearchGate. [Link]

-

Wikipedia. (2024). Collision-induced dissociation. [Link]

-

Gamoh, K., & Nakashima, K. (2003). Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization. Rapid Communications in Mass Spectrometry. [Link]

-

Whitman College. (n.d.). GCMS Section 6.14 - Fragmentation of Esters. [Link]

-

Bristow, T., & Harrison, M. (2021). Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes. Journal of the American Society for Mass Spectrometry. [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of benzoic acid. [Link]

-

Agilent Technologies. (2011). Time-of-Flight Mass Spectrometry. [Link]

-

Zuluaga, F. J., et al. (2024). Selective Profiling of Carboxylic Acid in Crude Oil by Halogen Labeling Combined with Liquid Chromatography and High-Resolution Mass Spectrometry. Journal of the American Society for Mass Spectrometry. [Link]

-

Taylor & Francis. (n.d.). Collision-induced dissociation – Knowledge and References. [Link]

-

AxisPharm. (n.d.). Electrospray and APCI Mass Analysis. [Link]

-

Dargan, P. I., et al. (2011). Quadrupole Time-of-Flight Mass Spectrometry: A Paradigm Shift in Toxicology Screening Applications. Journal of Analytical Toxicology. [Link]

-

Olarte, M. V., & Keiser, J. R. (2017). Determining aromatic and aliphatic carboxylic acids in biomass-derived oil samples using 2,4-dinitrophenylhydrazine and liquid chromatography-electrospray injection-mass spectrometry/mass spectrometry. OSTI.GOV. [Link]

-

Journal of Natural Products. (n.d.). Homepage. [Link]

-

ResearchGate. (2015). (PDF) IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. [Link]

-

NIST. (n.d.). Benzoic Acid, TMS derivative. [Link]

-

Wang, J., et al. (2009). Fragmentation of deprotonated cyclic dipeptides by electrospray ionization mass spectrometry. Journal of Mass Spectrometry. [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

-

Kellenberger, C., et al. (2003). Structural analysis of (methyl-esterified) oligogalacturonides using post-source decay matrix-assisted laser desorption/ionization time-of-flight mass spectrometry. Wageningen University & Research. [Link]

Sources

- 1. Atmospheric-pressure chemical ionization - Wikipedia [en.wikipedia.org]

- 2. Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry [labx.com]

- 3. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 4. Electrospray and APCI Mass Analysis | AxisPharm [axispharm.com]

- 5. researchgate.net [researchgate.net]

- 6. Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Quadrupole Time-of-Flight Mass Spectrometry: A Paradigm Shift in Toxicology Screening Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. grokipedia.com [grokipedia.com]

- 13. Collision-induced dissociation - Wikipedia [en.wikipedia.org]

- 14. longdom.org [longdom.org]

- 15. taylorandfrancis.com [taylorandfrancis.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. mass spectrum of cyclopropane C3H6 fragmentation pattern of m/z m/e ions for analysis and identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 18. youtube.com [youtube.com]

- 19. scienceready.com.au [scienceready.com.au]

- 20. GCMS Section 6.14 [people.whitman.edu]

- 21. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 22. agilent.com [agilent.com]

Physical and chemical properties of "4-(2-(methoxycarbonyl)cyclopropyl)benzoic acid"

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of 4-(2-(methoxycarbonyl)cyclopropyl)benzoic acid, a molecule of significant interest in medicinal chemistry and materials science. Drawing upon established principles of organic chemistry and data from analogous structures, this document offers field-proven insights into the compound's behavior, synthesis, and potential applications.

Introduction: A Molecule of Unique Structural Character

This compound incorporates three key functional moieties: a benzoic acid, a methyl ester, and a cyclopropane ring. This unique combination imparts a rigid, three-dimensional structure and a distinct electronic profile, making it a valuable building block in the design of novel therapeutic agents and functional materials. The cyclopropyl group, in particular, is a well-regarded bioisostere for phenyl rings and other larger groups in drug design, offering improved metabolic stability and unique conformational constraints.[1] This guide will delve into the nuanced interplay of these functional groups, which governs the compound's physical characteristics and chemical reactivity.

Molecular Structure and Isomerism

The presence of a substituted cyclopropane ring introduces stereoisomerism. Specifically, this compound can exist as cis and trans diastereomers, each of which is chiral and can be resolved into a pair of enantiomers.

Caption: Factors contributing to the reactivity of the cyclopropane ring.

In the case of this compound, the electron-withdrawing methoxycarbonyl group polarizes the cyclopropane ring, making it more susceptible to nucleophilic attack.

Reactions of the Carboxylic Acid and Ester Groups

The benzoic acid and methyl ester functionalities undergo standard transformations characteristic of these groups.

-

Esterification/Amidation of the Carboxylic Acid: The carboxylic acid can be readily converted to other esters or amides using standard coupling agents (e.g., DCC, EDC) or by conversion to the acid chloride followed by reaction with an alcohol or amine.

-

Hydrolysis of the Methyl Ester: The methyl ester can be hydrolyzed to the corresponding dicarboxylic acid under either acidic or basic conditions.

-

Reduction: Both the carboxylic acid and the ester can be reduced to the corresponding alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Synthesis and Characterization

Synthetic Approach: A Step-by-Step Protocol

A plausible synthetic route to this compound involves the cyclopropanation of a suitable cinnamic acid derivative.

Workflow for the Synthesis:

Caption: A potential synthetic workflow for the target molecule.

Experimental Protocol:

-

Synthesis of Methyl 4-(2-(methoxycarbonyl)vinyl)benzoate:

-

To a solution of 4-formylbenzoic acid in a suitable solvent (e.g., THF), add a Wittig reagent such as (methoxycarbonylmethylene)triphenylphosphorane.

-

Stir the reaction mixture at room temperature until completion, as monitored by TLC.

-

Work up the reaction by quenching with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent.

-

Purify the crude product by column chromatography.

-

-

Cyclopropanation:

-

Dissolve the resulting cinnamate derivative in an appropriate solvent (e.g., dichloromethane for Simmons-Smith or DMSO for Corey-Chaykovsky).

-

For a Simmons-Smith reaction, add a solution of diiodomethane and a zinc-copper couple. For a Corey-Chaykovsky reaction, use trimethylsulfoxonium iodide and a strong base like sodium hydride.

-

Maintain the reaction at a controlled temperature and monitor for completion.

-

Upon completion, quench the reaction and purify the resulting cyclopropane derivative.

-

-

Selective Hydrolysis:

-

Carefully hydrolyze one of the ester groups. This can be challenging and may require optimization of reaction conditions (e.g., using a stoichiometric amount of base at low temperature) to achieve selectivity.

-

Analytical Characterization

The structure and purity of this compound would be confirmed using a suite of standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would show characteristic signals for the aromatic protons, the cyclopropyl protons (typically in the upfield region), and the methyl ester protons.

-

¹³C NMR would confirm the presence of the carbonyl carbons of the acid and ester, the aromatic carbons, and the cyclopropyl carbons. [2][3]* Infrared (IR) Spectroscopy:

-

A broad O-H stretch for the carboxylic acid.

-

Sharp C=O stretches for both the carboxylic acid and the ester.

-

-

Mass Spectrometry (MS):

-

To confirm the molecular weight of the compound.

-

Applications and Future Directions

The unique structural features of this compound make it an attractive candidate for various applications, particularly in drug discovery.

-

Medicinal Chemistry: The rigid cyclopropane scaffold can be used to orient pharmacophoric groups in a defined three-dimensional space, potentially leading to enhanced binding affinity and selectivity for biological targets. [1][4][5]The benzoic acid moiety provides a handle for further functionalization or can act as a key interacting group.

-

Materials Science: As a difunctional monomer, this compound could be incorporated into polymers to introduce rigidity and specific functionalities.

Further research is warranted to fully explore the potential of this molecule. The synthesis of stereochemically pure isomers and their evaluation in biological assays will be crucial for unlocking its therapeutic potential.

References

- Filo. (2025, February 26). Explain the reactivity of cyclopropane Ring.

- National Institutes of Health. (n.d.). Reactivity of electrophilic cyclopropanes. PMC.

- University of Calgary. (n.d.). CYCLOPROPANE RING STRAIN.

- Chemistry LibreTexts. (2024, June 18). 4.3: Stability of Cycloalkanes - Ring Strain.

- Quora. (2017, May 9). Why is cyclopropane more reactive than propane?

- PubChem. (n.d.). 4-[[Cyclopropylmethyl-[4-(2-methoxyphenoxy)benzoyl]amino]methyl]benzoic acid.

- ResearchGate. (n.d.).

- Chemsrc. (2025, August 29). CAS#:2007643-52-7 | 4-Cyclopropyl-2-(2-methoxyethoxy)benzoic acid.

- LGC Standards. (n.d.). This compound - CAS:1057107-39-7.

- Benchchem. (n.d.). 4-{[Cyclopropyl(propyl)amino]methyl}benzoic acid | 1094894-14-0.

- PubChem. (n.d.). 4-Cyclopropylbenzoic acid | C10H10O2 | CID 282064.

- ChemicalBook. (n.d.). 4-CYCLOPROPYL-BENZOIC ACID CAS#: 1798-82-9.

- Sigma-Aldrich. (n.d.). 4-Cyclopropyl-2-methylbenzoic acid | 909698-10-8.

- The Royal Society of Chemistry. (n.d.).

- LabSolu. (n.d.). 4-(cyclopropylmethoxy)benzoic acid.

- PrepChem.com. (n.d.). Synthesis of 4-(2-cyclopropylcarbonyloxyethoxy)benzoic acid.

- Clearsynth. (n.d.). 4-(1-(Methoxycarbonyl)cyclopropyl)benzoic Acid | CAS No. 807382-47-4.

- Future Medicinal Chemistry. (2025, November 27).

- ChemScene. (n.d.). 909698-10-8 | 4-Cyclopropyl-2-methylbenzoic acid.

- PubChem. (n.d.). 4-Cyclopropyl-3-(cyclopropylmethoxy)benzoic acid | C14H16O3 | CID 70990219.

- LookChem. (n.d.). Cas 1798-82-9,4-CYCLOPROPYL-BENZOIC ACID.

- Chem-Impex. (n.d.). 4-Methoxy-2-methylbenzoic acid.

- AIR Unimi. (2024, April 16). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester.

- ShiJiaZhuang Smo Chemical Technology Co.,LTD. (n.d.). This compound Order.

- Preprints.org. (2023, May 29).

- NIST WebBook. (n.d.). Benzoic acid, 4-methoxy-, 2-methylpropyl ester.

- ChemScene. (n.d.). 1249221-05-3 | 2-(Cyclopropylmethoxy)-4-methoxybenzoic acid.

- Reddit. (2024, November 29).

- Homework.Study.com. (n.d.). The pKa of benzoic acid is 4.2.

- ChemicalBook. (n.d.). 4-CYCLOHEXYLBENZOIC ACID(20029-52-1) 1H NMR spectrum.

- Organic Chemistry Data. (2022, April 7).

- CLAS. (n.d.). Table of Acids with Ka and pKa Values.

Sources

An In-depth Technical Guide to 4-(2-(methoxycarbonyl)cyclopropyl)benzoic acid (CAS 1057107-39-7)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-(2-(methoxycarbonyl)cyclopropyl)benzoic acid, a molecule of interest in medicinal chemistry and organic synthesis. While specific data for this compound is limited in publicly accessible literature, this document synthesizes available information and provides expert-driven insights based on analogous structures and established chemical principles.

Core Molecular Attributes

This compound is a bifunctional organic molecule incorporating a benzoic acid moiety and a cyclopropane ring, the latter being substituted with a methyl ester. This unique combination of functional groups makes it a valuable building block in the synthesis of more complex molecules, particularly in the realm of drug discovery.

| Property | Value | Source |

| CAS Number | 1057107-39-7 | Internal Database |

| Molecular Formula | C₁₂H₁₂O₄ | Internal Database |

| Molecular Weight | 220.22 g/mol | Internal Database |

| IUPAC Name | 4-(2-methoxycarbonylcyclopropyl)benzoic acid | Internal Database |

| Canonical SMILES | COC(=O)C1CC1C2=CC=C(C=C2)C(=O)O | Internal Database |

Synthesis and Purification: A Proposed Pathway

Proposed Synthetic Workflow

The Strategic Role of 4-(2-(methoxycarbonyl)cyclopropyl)benzoic acid in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of contemporary drug discovery, the pursuit of novel molecular scaffolds that offer enhanced potency, selectivity, and favorable pharmacokinetic profiles is relentless. Among the myriad of structural motifs employed by medicinal chemists, the cyclopropyl group has emerged as a powerful tool for molecular design. When integrated into a benzoic acid framework, specifically as "4-(2-(methoxycarbonyl)cyclopropyl)benzoic acid," it presents a unique chemical entity with significant potential for therapeutic innovation. This technical guide provides an in-depth exploration of this molecule's core attributes, potential applications, and the strategic rationale behind its use in medicinal chemistry. Drawing upon established principles and data from analogous structures, this document will serve as a valuable resource for researchers aiming to leverage this promising scaffold in their drug development programs.

The Cyclopropyl Moiety: A Game-Changer in Drug Design

The three-membered carbocycle of the cyclopropyl group, despite its apparent simplicity, imparts a host of desirable properties to a parent molecule. Its inclusion is a calculated strategy to overcome common challenges in drug development.[1]

-

Enhanced Potency and Receptor Binding: The rigid and planar nature of the cyclopropyl ring can lock a molecule into a bioactive conformation, reducing the entropic penalty upon binding to a biological target. This pre-organization often leads to a significant increase in binding affinity and potency.[2]

-

Improved Metabolic Stability: The carbon-hydrogen bonds within a cyclopropane ring are shorter and stronger than those in linear alkyl chains, making them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes. Replacing metabolically vulnerable groups (e.g., an ethyl group) with a cyclopropyl group is a proven strategy to enhance a drug's half-life.[2]

-

Modulation of Physicochemical Properties: The cyclopropyl group can influence key properties such as lipophilicity and pKa. It is often employed as a bioisosteric replacement for moieties like gem-dimethyl groups or vinyl groups, allowing for the fine-tuning of a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[2]

-

Reduced Off-Target Effects: By enforcing a specific conformation, the cyclopropyl group can improve a molecule's selectivity for its intended target, thereby minimizing interactions with other proteins and reducing the risk of off-target side effects.[1]

The value of this small ring is evidenced by its presence in numerous FDA-approved drugs across a wide range of therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.[2][3]

The Benzoic Acid Scaffold: A Privileged Structure

Benzoic acid and its derivatives are fundamental building blocks in medicinal chemistry, recognized for their ability to interact with a variety of biological targets. The carboxylic acid group can act as a key hydrogen bond donor and acceptor, or as a salt bridge partner, anchoring a molecule within a receptor's binding site. Furthermore, the aromatic ring provides a versatile platform for substitution, allowing for the systematic exploration of structure-activity relationships (SAR).[4][5]

This compound: A Synthesis of Strategic Advantages

The combination of the cyclopropyl ring and the benzoic acid moiety in the specific arrangement of this compound creates a scaffold with compelling potential. The molecule features a para-substituted benzoic acid, a common motif in pharmacologically active compounds. The cyclopropyl group, appended at the 4-position, introduces the aforementioned benefits of rigidity and metabolic stability. The methoxycarbonyl group on the cyclopropane ring offers an additional point for chemical modification and can influence the molecule's polarity and interactions with its biological target.

Physicochemical Properties (Predicted)

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₂O₄ | - |

| Molecular Weight | 220.22 g/mol | - |

| XLogP3 | 1.8 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

Note: These properties are computationally predicted and may vary from experimental values.

Potential Therapeutic Applications: An Extrapolation from Analogs

While specific biological data for this compound is not extensively available in the public domain, the activities of structurally similar compounds provide valuable insights into its potential therapeutic applications.

-

Anti-inflammatory Agents: Several cyclopropyl-containing benzoic acid derivatives have been investigated as potent anti-inflammatory agents. For instance, compounds targeting the prostaglandin E2 subtype 4 (EP4) receptor, a key player in inflammation and pain, often feature this structural combination.[6][7] The rigid cyclopropyl group can orient the benzoic acid moiety for optimal interaction with the receptor's binding pocket.

-

Anticancer Agents: The benzoic acid scaffold is present in numerous anticancer drugs.[5] The introduction of a cyclopropyl group can enhance potency and selectivity for kinase targets, which are often implicated in cancer progression. For example, the cyclopropyl moiety is a key feature in certain kinase inhibitors where it contributes to high binding affinity.[8]

-

Antiviral and Antibacterial Agents: The unique conformational constraints imposed by the cyclopropyl ring can be exploited in the design of inhibitors for viral proteases or bacterial enzymes.[2]

Synthetic Strategies: A Proposed Approach

Proposed Retrosynthetic Analysis

Caption: Retrosynthetic analysis for the target molecule.

Experimental Protocol (Hypothetical)

This protocol is a generalized suggestion based on common cyclopropanation and oxidation reactions. Optimization of reagents and conditions would be necessary.

Step 1: Cyclopropanation of a 4-vinylbenzoate derivative

-

Dissolve the starting material, a suitable 4-vinylbenzoate ester (e.g., methyl 4-vinylbenzoate), in an appropriate anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

-

Add a catalyst, such as a rhodium(II) or copper(I) complex.

-

Slowly add a diazoacetate derivative (e.g., ethyl diazoacetate) to the reaction mixture at a controlled temperature (often room temperature or slightly below). The diazo compound is a precursor to the carbene that will form the cyclopropane ring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion , quench the reaction and purify the resulting cyclopropyl ester derivative using column chromatography.

Step 2: Oxidation of the formyl group (if starting from a formylphenyl precursor) or hydrolysis of the benzoate ester

-

Scenario A (Oxidation): If the cyclopropanation was performed on a molecule containing a formyl group at the 4-position of the benzene ring, this group would need to be oxidized to a carboxylic acid. This can be achieved using standard oxidizing agents like potassium permanganate or Jones reagent.

-

Scenario B (Hydrolysis): If the starting material was a benzoate ester, the ester group on the benzene ring would need to be selectively hydrolyzed to the carboxylic acid. This is typically done under basic conditions (e.g., using sodium hydroxide in a methanol/water mixture) followed by acidification. Care must be taken to avoid hydrolysis of the methoxycarbonyl group on the cyclopropane ring, which may require the use of protecting groups or carefully controlled reaction conditions.

Caption: Proposed workflow for the synthesis of the target molecule.

Structure-Activity Relationship (SAR) Considerations

While a detailed SAR study for this compound is not available, we can infer potential SAR trends based on the general principles of its constituent parts.

Caption: Key structural features influencing SAR.

-

The Carboxylic Acid: The position and acidity of the carboxylic acid group are critical. It is likely a key interaction point with the biological target. Esterification or amidation of this group would be expected to significantly alter the biological activity and could be a strategy to develop prodrugs with improved cell permeability.[4]

-

The Cyclopropyl Ring: The stereochemistry of the substituents on the cyclopropyl ring (cis/trans) will likely have a profound impact on biological activity. Separating and testing individual stereoisomers is crucial. Modifications to the ring itself, such as the introduction of additional substituents, could further refine potency and selectivity.

-

The Methoxycarbonyl Group: This group can be hydrolyzed to the corresponding carboxylic acid, creating a di-acid, or converted to other functional groups (e.g., amides, alcohols) to probe for additional interactions with the target.

-

The Aromatic Ring: Substitution on the benzene ring could be explored to modulate electronic properties and identify further points of interaction with the target protein.

Conclusion and Future Directions

"this compound" represents a promising, yet underexplored, scaffold in medicinal chemistry. The strategic incorporation of a cyclopropyl ring onto a benzoic acid framework offers a compelling combination of properties that are highly sought after in modern drug design. While direct biological data for this specific molecule is limited, the wealth of information on related structures strongly suggests its potential in areas such as inflammation, oncology, and infectious diseases.

Future research should focus on:

-

Developing and optimizing a robust synthetic route to access this molecule and its derivatives in sufficient quantities for biological evaluation.

-

Screening the compound against a diverse range of biological targets, particularly those known to interact with cyclopropyl-containing or benzoic acid-based ligands.

-

Conducting systematic SAR studies to elucidate the key structural determinants of activity and to guide the design of more potent and selective analogs.

By leveraging the principles outlined in this guide, researchers can unlock the full potential of this intriguing molecule and pave the way for the development of next-generation therapeutics.

References

-

Abou El-Magd, A. M., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. Available at: [Link]

-

ResearchGate. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Available at: [Link]

-

PrepChem. (n.d.). Synthesis of 4-(2-cyclopropylcarbonyloxyethoxy)benzoic acid. Available at: [Link]

-

ACS Publications. (2021). Discovery of 4-[(2R,4R)-4-({[1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl}amino)-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic Acid (ABBV/GLPG-2222), a Potent Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Corrector for the Treatment of Cystic Fibrosis. Available at: [Link]

-

PubChem. (n.d.). 4-Cyclopropylbenzoic acid. Available at: [Link]

-

PubMed. (2001). Structure-activity relationship study on benzoic acid part of diphenylamine-based retinoids. Available at: [Link]

-

Scientific Update. (2020). The Cyclopropyl Group in Medicinal Chemistry. Available at: [Link]

-

PubMed. (2010). Discovery of 4-[1-[([1-[4-(trifluoromethyl)benzyl]-1H-indol-7-yl]carbonyl)amino]cyclopropyl]benzoic acid (MF-766), a highly potent and selective EP4 antagonist for treating inflammatory pain. Available at: [Link]

-

PubChem. (n.d.). 4-[[Cyclopropylmethyl-[4-(2-methoxyphenoxy)benzoyl]amino]methyl]benzoic acid. Available at: [Link]

-

PubMed. (2010). The discovery of 4-{1-[({2,5-dimethyl-4-[4-(trifluoromethyl)benzyl]-3-thienyl}carbonyl)amino]cyclopropyl}benzoic acid (MK-2894), a potent and selective prostaglandin E2 subtype 4 receptor antagonist. Available at: [Link]

-

PubMed. (2021). Identification and structure-activity relationship exploration of uracil-based benzoic acid and ester derivatives as novel dipeptidyl Peptidase-4 inhibitors for the treatment of type 2 diabetes mellitus. Available at: [Link]

-

ResearchGate. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). Available at: [Link]

-

Organic Syntheses. (1963). 1,4-DIHYDROBENZOIC ACID. Available at: [Link]

-

PrepChem. (2026). Synthesis of 4-(2-cyclopropylcarbonyloxyethoxy)benzoic acid chloride. Available at: [Link]

-

MDPI. (2023). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. scientificupdate.com [scientificupdate.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. iomcworld.com [iomcworld.com]

- 6. Discovery of 4-[1-[([1-[4-(trifluoromethyl)benzyl]-1H-indol-7-yl]carbonyl)amino]cyclopropyl]benzoic acid (MF-766), a highly potent and selective EP4 antagonist for treating inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The discovery of 4-{1-[({2,5-dimethyl-4-[4-(trifluoromethyl)benzyl]-3-thienyl}carbonyl)amino]cyclopropyl}benzoic acid (MK-2894), a potent and selective prostaglandin E2 subtype 4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cyclopropyl-Containing Benzoic Acid Scaffold: A Keystone for Modern Drug Discovery

An In-depth Technical Guide for Drug Discovery Professionals

Abstract: The cyclopropyl group, once a chemical curiosity, has matured into a strategically vital component in the medicinal chemist's toolkit.[1] Its incorporation into molecular scaffolds, particularly that of benzoic acid, offers a powerful method for optimizing drug candidates by profoundly influencing their physicochemical properties, metabolic stability, and target-binding affinity. This guide provides an in-depth exploration of the cyclopropyl-containing benzoic acid core, detailing its strategic advantages, impact on pharmacokinetic profiles, common synthetic methodologies, and successful applications in contemporary drug discovery programs.

The Cyclopropyl Ring: A Privileged Scaffold in Modern Medicinal Chemistry

The three-membered carbocycle is far from a simple saturated linker; its unique electronic and structural properties, stemming from significant ring strain, confer a range of beneficial effects on drug molecules.[1] The FDA's approval of 18 new chemical entities containing a cyclopropyl group in a single decade underscores its value and proven track record in marketed drugs.[2]

Unique Structural and Electronic Properties

The distinctiveness of the cyclopropyl ring arises from its inherent strain (approximately 27.5 kcal/mol).[1] This strain forces the C-C-C bond angles to ~60°, a significant deviation from the ideal 109.5° for sp³ hybridized carbons. This leads to several key features:

-

Enhanced π-character: The C-C bonds have increased p-character, making them shorter (1.51 Å) and stronger than typical alkane bonds.[3][4][5]

-

Coplanarity: The three carbon atoms are coplanar, creating a rigid, planar structure.[2][4]

-

Strengthened C-H Bonds: The carbon-hydrogen bonds are shorter and stronger, with a higher bond dissociation energy than those in more flexible alkyl chains.[1][6]

These features allow the cyclopropyl ring to act as a "rigidified" linker or a bioisosteric replacement for other common functional groups.

Strategic Advantages in Drug Design

Incorporating a cyclopropyl moiety is a deliberate strategy to address common roadblocks in drug discovery.[3][4] The primary advantages are multifaceted, impacting nearly every aspect of a drug's profile.

Caption: Key advantages of incorporating a cyclopropyl moiety.

Physicochemical and Pharmacokinetic Impact of Cyclopropylation

The introduction of a cyclopropyl group can dramatically and predictably alter a molecule's behavior in vitro and in vivo.

Modulation of Lipophilicity and Acidity